molecular formula C11H8N2O4 B6385477 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol CAS No. 1261996-53-5

5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol

Cat. No.: B6385477
CAS No.: 1261996-53-5
M. Wt: 232.19 g/mol
InChI Key: OXBFIWHHMUMCQD-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is a chemical compound that features a pyrimidine ring substituted with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol typically involves the reaction of a benzo[d][1,3]dioxole derivative with a pyrimidine precursor. One common method involves the use of 2-chloropyrimidine and 1-(3’,4’-methylenedioxybenzyl)piperazine in the presence of anhydrous potassium carbonate and xylene, heated at boiling point for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines .

Comparison with Similar Compounds

Uniqueness: 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10-7(4-12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFIWHHMUMCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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